

(Rac)-DNDI-8219: A Comprehensive Technical Overview

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Compound of Interest					
Compound Name:	(Rac)-DNDI-8219				
Cat. No.:	B12416133	Get Quote			

(Rac)-DNDI-8219 is a potent nitroimidazooxazine derivative investigated for its therapeutic potential against kinetoplastid parasites, the causative agents of debilitating neglected tropical diseases. This technical guide provides an in-depth overview of its chemical properties, biological activity, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Chemical Information

(Rac)-DNDI-8219 is the racemic mixture of the two enantiomers of 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. The (6R)-enantiomer, also referred to as DNDI-8219, has been identified as the more active component.

Identifier	Value
CAS Number	1333170-15-2 ((Rac)-DNDI-8219)[1]
2222660-40-2 (DNDI-8219, (6R)-enantiomer)[2] [3][4]	
Molecular Formula	C13H10F3N3O5
Molecular Weight	345.23 g/mol

Biological Activity and In Vitro Efficacy



(Rac)-DNDI-8219 and its individual enantiomers have demonstrated significant activity against a range of parasites, most notably Leishmania donovani, the causative agent of visceral leishmaniasis, and Trypanosoma cruzi, which causes Chagas disease.[2][5] The compound is also reported to have antituberculosis activity.[5]

The in vitro activity is summarized in the table below, with IC₅₀ values representing the concentration of the compound required to inhibit 50% of parasite growth.

Target Organism	Assay Type	IC50 (μM)	Cytotoxicity (IC50, μM)	Cell Line
Leishmania donovani	Intracellular amastigotes	0.19	>100	L6 cells
Leishmania infantum	Intracellular amastigotes	0.53	>100	L6 cells
Trypanosoma cruzi	Intracellular amastigotes	0.15 - 0.4	>100	L6 cells[2]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potential of DNDI-8219 for oral treatment of visceral leishmaniasis and Chagas disease. In mouse models of Leishmania donovani infection, DNDI-8219 has shown superior efficacy.[5] Furthermore, it has shown promising activity in the more stringent Leishmania infantum hamster model.[5] For Chagas disease, DNDI-8219 has been shown to effectively cure chronic T. cruzi infection and significantly reduce parasite burdens in mouse models.[2]

Experimental Protocols In Vitro Anti-leishmanial Activity Assay

The following is a generalized protocol for determining the in vitro activity of **(Rac)-DNDI-8219** against Leishmania donovani amastigotes.

Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.



- Parasite Infection: Macrophages are infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.
- Compound Addition: **(Rac)-DNDI-8219** is serially diluted and added to the infected cells. A positive control (e.g., amphotericin B) and a negative control (vehicle) are included.
- Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for compound activity.
- Quantification of Parasite Load: The number of amastigotes per macrophage is determined using microscopy after Giemsa staining. Alternatively, a reporter gene assay (e.g., luciferase) can be used for higher throughput.
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the compound concentration.

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol outlines a typical experiment to assess the in vivo efficacy of (Rac)-DNDI-8219.

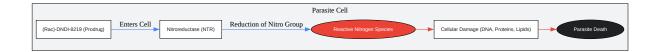
- Animal Model: BALB/c mice are infected intravenously with L. donovani amastigotes.
- Treatment: After a set period to allow the infection to establish, mice are treated orally with (Rac)-DNDI-8219 once or twice daily for a specified number of days. A control group receives the vehicle.
- Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified by counting the number of Leishman-Donovan units (LDUs) in Giemsa-stained tissue imprints.
- Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the control group.

Visualizing the Drug Discovery and Development Workflow



The following diagram illustrates the typical workflow for the discovery and preclinical development of a compound like (Rac)-DNDI-8219.





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